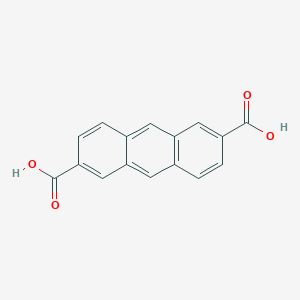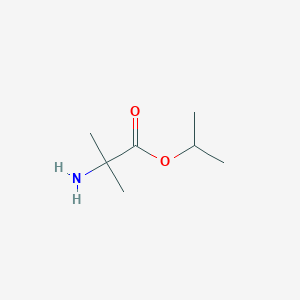
Anthracene-2,6-dicarboxylic acid
Overview
Description
Anthracene-2,6-dicarboxylic acid is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two carboxylic acid groups attached to the 2nd and 6th positions of the anthracene ring system. It is known for its interesting photophysical and photochemical properties, making it a subject of extensive research in various scientific fields.
Mechanism of Action
Target of Action
Anthracene-2,6-dicarboxylic acid (ADC) is a compound with interesting magnetic and luminescent properties . It can be used as a bridging carboxylic acid ligand with a steric bulk due to the presence of its anthracene ring
Mode of Action
The mode of action of ADC is primarily through its interaction with light. Specifically, the irradiation of ADC in an aqueous basic solution leads to the formation of two diastereomeric [4+4] photodimerization products . This process is chiral, and the two antipodes are formed in the absence of a chiral control element in a 1:1 ratio . This suggests that the compound’s interaction with its targets and the resulting changes are highly dependent on the presence of light and the specific environmental conditions.
Biochemical Pathways
The biochemical pathways affected by ADC are primarily related to its photodimerization properties. The [4+4] photodimerization of ADC is a key process that leads to the formation of diastereomeric products . This process can be influenced by the presence of a chiral template, which can bind the compound strongly by hydrogen bonding . .
Result of Action
The molecular and cellular effects of ADC’s action are primarily related to its photodimerization properties. The formation of diastereomeric products through [4+4] photodimerization can lead to changes in the compound’s physical and chemical properties . .
Action Environment
The action of ADC is highly dependent on the environmental conditions. For instance, the photodimerization process is influenced by the presence of light and the specific environmental conditions .
Biochemical Analysis
Biochemical Properties
Anthracene-2,6-dicarboxylic acid has been shown to interact with various biomolecules. For instance, it can bind strongly by hydrogen bonding to a chiral template constructed from 7-ethynyl-1,5,7-trimethyl-3-azabicyclo . This interaction results in enantioselectivities of up to 55% enantiomeric excess (ee) in the [4+4] anthracene photodimerization .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with other molecules through hydrogen bonding . Upon irradiation, it undergoes a [4+4] photodimerization process . This process is chiral and results in the formation of two antipodes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely dependent on the conditions of the experiment. For instance, the enantioselectivity of its photodimerization process can be influenced by the presence of a chiral control element .
Transport and Distribution
Its ability to form hydrogen bonds suggests that it could potentially interact with various transporters or binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anthracene-2,6-dicarboxylic acid typically involves the oxidation of anthracene derivatives. One common method is the oxidation of anthracene-2,6-dimethyl with potassium permanganate in an alkaline medium. The reaction proceeds as follows:
Anthracene-2,6-dimethyl+2KMnO4+2H2O→Anthracene-2,6-dicarboxylic acid+2MnO2+2KOH
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form quinones.
Reduction: The compound can be reduced to form anthracene-2,6-dimethyl.
Substitution: Electrophilic substitution reactions can occur at the anthracene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene-2,6-dimethyl.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
Anthracene-2,6-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Comparison with Similar Compounds
- Anthracene-9,10-dicarboxylic acid
- Anthracene-1,8-dicarboxylic acid
- Anthracene-2,3-dicarboxylic acid
Comparison: Anthracene-2,6-dicarboxylic acid is unique due to the specific positioning of the carboxylic acid groups, which influences its photophysical properties and reactivity. Compared to other anthracene dicarboxylic acids, it exhibits distinct photodimerization behavior and forms different photoproducts under similar conditions .
Properties
IUPAC Name |
anthracene-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-15(18)11-3-1-9-5-14-8-12(16(19)20)4-2-10(14)6-13(9)7-11/h1-8H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAYMWLCUICVSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576884 | |
| Record name | Anthracene-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138308-89-1 | |
| Record name | Anthracene-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the photodimerization of Anthracene-2,6-dicarboxylic acid compared to Anthracene-2-carboxylic acid?
A: While both this compound and Anthracene-2-carboxylic acid can undergo [4+4] photodimerization, the former presents a distinct advantage: the potential for enantioselective control. this compound possesses two carboxylic acid groups, strategically positioned for interaction with chiral templates. This interaction enables the formation of specific enantiomers (mirror-image isomers) of the photodimer product. In contrast, Anthracene-2-carboxylic acid lacks this dual functionality and its photodimerization typically yields a racemic mixture, which contains equal amounts of both enantiomers [, , ].
Q2: How does the chiral template influence the photodimerization of this compound?
A: The research highlights the use of a C2-symmetric chiral template designed with two lactam units [, ]. This template selectively binds to this compound via hydrogen bonding between the template's lactam groups and the acid's carboxylic acid groups. This interaction effectively pre-organizes the this compound molecules in a specific orientation, favoring the formation of one enantiomer over the other during the photodimerization process. The result is an enantioselective reaction, yielding a product enriched with a specific enantiomer [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3S,4S)-3-Hydroxy-6-methyl-4-[[(2S)-6-(methylcarbamothioylamino)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]hexanoyl]amino]-N-(2-morpholin-4-ylethyl)heptanamide](/img/structure/B164806.png)

![4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide](/img/structure/B164810.png)






